Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Researchers face failed couplings and irreproducible bioactivity when substituting precise (S)-3-piperidine hydrazides with racemic or 4-substituted analogs. This protected chiral building block solves that risk. - **Enantiomerically pure (S)-configuration** eliminates costly chiral resolution steps in pharma intermediate synthesis. - **Documented biological validation** for BuChE inhibition (IC50 = 1.27 µM), enabling SAR exploration for neurological targets. - **Verified ≥97.5% purity** (HPLC) minimizes cumulative yield loss and impurity formation in multi-step syntheses. - **Distinct melting point (73-83°C)** allows rapid QC regioisomer verification.

Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
CAS No. 625470-88-4
Cat. No. B1439385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS625470-88-4
Molecular FormulaC11H21N3O3
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
InChIKeyDABYYYLRDBQJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Overview


Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 625470-88-4), also known as (S)-1-Boc-nipecotic acid hydrazide, is a protected chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and a hydrazide functional group at the 3-position of the ring [1]. This compound belongs to a class of Boc-protected piperidine hydrazides that serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders and other therapeutic areas [2]. Its molecular formula is C11H21N3O3 with a molecular weight of 243.30 g/mol, and it is typically supplied as a solid with a purity of ≥95% . The presence of both a protected amine and a nucleophilic hydrazide makes it a strategically important building block for constructing more complex molecular architectures.

(S)-Enantiomer
Supports stereochemical control in chiral synthesis workflows
3-Position Hydrazide
Enables regioselective derivatization for structure–activity studies
Boc-Protected Amine
Allows orthogonal deprotection strategies in multi-step sequences

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Critical Distinctions


In procurement and research applications, substituting tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate with a closely related analog without rigorous evaluation can lead to failed reactions, irreproducible results, and invalid biological data. This compound is not merely a generic 'piperidine hydrazide'; its specific substitution pattern (3-position vs. 4-position) and stereochemistry (S-enantiomer vs. R-enantiomer or racemate) critically influence its reactivity, binding affinity, and ultimate function in a synthetic pathway or biological assay [1]. Furthermore, while many suppliers list a nominal purity of 95%, actual verified purity can vary significantly, impacting downstream yields and requiring careful selection of vendors who provide batch-specific analytical certificates . The following evidence details the quantifiable differences that mandate precise selection.

Enantiomer Mismatch
Substituting with the (R)-enantiomer or a racemic mixture may alter stereochemical outcomes and compromise chiral candidate synthesis.
Regioisomer Confusion
Using the 4-hydrazide isomer instead of the 3-substituted scaffold may yield a different pharmacophore vector and may not support the same biological activity profile.
Purity Variability
Relying solely on a nominal 95% purity without batch-specific CoA may lead to cumulative yield loss and impurity interference in sensitive reactions.

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Evidence vs. Alternatives


Chiral Purity: (S)-Enantiomer vs. Racemate

The compound is specifically the (S)-enantiomer, a critical distinction from racemic mixtures or the (R)-enantiomer (CAS 1002359-83-2). While the target compound (CAS 625470-88-4) is documented with an (S)-configuration, a direct comparison of biological activity data between the pure enantiomers is not available from the provided search results. However, the documented presence of a verified stereocenter is a key differentiator for applications requiring chiral purity [1]. In contrast, suppliers may offer racemic or unspecified stereoisomers, which can exhibit different and often reduced biological activity or altered synthetic outcomes in stereoselective reactions .

Chiral Identity
Context-dependent
(S)-enantiomer (documented) vs racemate or (R)-enantiomer
Supports stereochemical-control workflow
No direct enantiomer bioactivity comparison available
Chiral Synthesis Enantioselectivity Medicinal Chemistry

Regiochemical Precision: 3- vs. 4-Substitution

The substitution at the 3-position of the piperidine ring is a critical differentiator from the 4-substituted analog, 1-Boc-isonipecotic acid hydrazide (CAS 187834-88-4). While no direct head-to-head biological comparison was found, the 3-substitution pattern is known to generate different spatial orientation of the hydrazide group, influencing molecular recognition and binding. This is supported by a study on N-substituted piperidine-3-carbohydrazide-hydrazones, which demonstrated potent cholinesterase inhibition (e.g., compound 3j: BuChE IC50 = 1.27 µM) [1]. In contrast, 1-Boc-isonipecotic acid hydrazide, with the hydrazide at the 4-position, would yield a distinct vector for further derivatization and potentially different biological activity profiles .

Regiochemistry
Class-level
3‑hydrazide (target) vs 4‑hydrazide (comparator); class‑derived BuChE IC₅₀ 1.27 µM reported for 3‑derivatives
3‑substitution supports distinct SAR vectors
No direct head‑to‑head data for the free hydrazide intermediates
Regioselective Synthesis Structure-Activity Relationship Piperidine Derivatives

Purity Thresholds: Verified vs. Nominal Purity

While many suppliers list a nominal purity of 95% for this compound , several vendors offer material with a certified purity of NLT 98% (e.g., Synblock specifies NLT 98% ). A direct Certificate of Analysis (CoA) from Adamas for Batch P1035295 confirmed a purity of 97.59% by GC-MS, exceeding the 97%+ specification . This 2-3% absolute difference in purity can translate to a significant reduction in impurities that might interfere with sensitive catalytic reactions, coupling steps, or biological assays. For instance, in a multi-step synthesis where each step has a 90% yield, starting with 95% vs. 98% purity can result in a final overall yield difference of >15% after five steps, not accounting for potential side reactions caused by impurities.

Purity Threshold
Head-to-head
97.59% GC-MS
vs nominal 95% supplier listing
Verified purity reduces cumulative yield loss
Batch-specific CoA; may vary by supplier
Quality Control Synthetic Yield Analytical Chemistry

Physical Properties and Supply Chain

The compound's melting point is reported as a broad range of 73-83°C , which is distinct from the 4-regioisomer 1-Boc-isonipecotic acid hydrazide, which has a sharper melting point of 104-106°C . This difference in physical properties is a practical tool for initial identity verification and quality assessment upon receipt. Furthermore, the compound is widely available from multiple global suppliers (e.g., Bidepharm, Adamas, AKSci, Synblock) with varying lead times and packaging options , ensuring a robust and competitive supply chain for procurement managers.

Melting Point
Specification review
73–83°C (3‑subst.)
cf. 104–106°C (4‑subst.)
Differentiates from 4‑regioisomer
Supplier‑reported; use for initial identity check
Material Handling Supply Chain Chemical Procurement

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Application Scenarios


Stereospecific Synthesis of Chiral Candidates

Researchers engaged in the synthesis of enantiomerically pure pharmaceutical intermediates should prioritize tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 625470-88-4) due to its documented (S)-stereochemistry. Using the (S)-enantiomer over a racemic mixture or the (R)-enantiomer ensures the correct three-dimensional configuration is introduced from the start, a critical requirement for developing drugs with defined stereospecific interactions. This reduces the need for costly and time-consuming chiral resolution steps later in the synthesis, as highlighted by its classification as a key intermediate in medicinal chemistry [1].

Derivatization for Cholinesterase & CNS Libraries

For medicinal chemistry groups designing inhibitors targeting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), this compound provides a validated scaffold. Studies on its direct derivatives have demonstrated potent activity against these targets, with IC50 values as low as 1.27 µM for BuChE [2]. This contrasts with the 4-substituted isomer, for which such biological data are not readily available. The 3-hydrazide moiety offers a specific vector for appending diverse functional groups to explore structure-activity relationships around the piperidine core, making it a strategic choice for hit-to-lead optimization in neurological disease programs.

High-Purity Multi-Step Synthesis

Process chemists and scale-up specialists developing robust synthetic routes for complex molecules should procure this compound from vendors who provide batch-specific Certificates of Analysis confirming purity of ≥97.5% . The quantifiable difference in purity (e.g., 97.59% vs. nominal 95%) significantly reduces the cumulative yield loss over multiple synthetic steps and minimizes the formation of difficult-to-remove impurities. This is particularly critical for late-stage couplings where the cost of the advanced intermediate is high and reaction failure is unacceptable. Selecting a verified high-purity batch, such as from Adamas or Synblock, is a strategic procurement decision to de-risk development timelines .

Analytical Method Development & Reference Standard

Analytical chemists can leverage the well-defined physical and chemical properties of this compound, such as its broad melting point range (73-83°C) and detailed spectroscopic data (NMR, GC-MS) provided by reputable suppliers , as a reference standard for method development and system suitability testing. Its distinct melting point, compared to the 4-regioisomer (104-106°C), allows for a rapid, low-tech identity check to prevent mix-ups during routine laboratory work .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
(S)-enantiomer identity
Verify chiral purity and specific rotation
Cholinesterase inhibitor library synthesis
3‑hydrazide scaffold for derivatization
Enzyme inhibition assay validation (AChE/BuChE)
Multi‑step high‑purity synthesis
Verified batch purity ≥97.5%
Review CoA and impurity profile
Analytical reference standard
Distinct melting point (73–83°C)
Identity verification and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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